molecular formula C14H13N3O2 B5415006 6-cyano-N-[3-(2-furyl)propyl]nicotinamide

6-cyano-N-[3-(2-furyl)propyl]nicotinamide

Cat. No.: B5415006
M. Wt: 255.27 g/mol
InChI Key: OZOKXUMKZDKSDI-UHFFFAOYSA-N
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Description

The compound “6-cyano-N-[3-(2-furyl)propyl]nicotinamide” is a complex organic molecule. It contains a cyano group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. It also contains a furyl group, which is a type of aromatic ring derived from furan, and a propyl group, which is a three-carbon alkyl substituent. The presence of the “N-” in the name suggests that the propyl group is attached to the rest of the molecule via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by factors such as the hybridization of the carbon atoms, the geometry of the bonds, and the presence of the aromatic furyl ring. The cyano group is linear, and the nitrogen in this group would be expected to donate its lone pair of electrons into the triple bond, strengthening it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its polarity, solubility, and the presence of functional groups. For example, the cyano group is polar and might enhance the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Properties

IUPAC Name

6-cyano-N-[3-(furan-2-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-9-12-6-5-11(10-17-12)14(18)16-7-1-3-13-4-2-8-19-13/h2,4-6,8,10H,1,3,7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOKXUMKZDKSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCNC(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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